Polymyxin B, N-sulfomethyl deriv., sodium salt
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Overview
Description
Polymyxin B, N-sulfomethyl derivative, sodium salt is a derivative of polymyxin B, an antibiotic primarily used to treat infections caused by Gram-negative bacteria. This compound is known for its effectiveness against a variety of bacterial infections, including those caused by Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Polymyxin B, N-sulfomethyl derivative, sodium salt involves the chemical modification of polymyxin B. The process typically includes the introduction of a sulfomethyl group to the polymyxin B molecule. This modification enhances the solubility and stability of the compound. The reaction conditions often involve the use of sulfomethylating agents under controlled pH and temperature to ensure the desired modification .
Industrial Production Methods
Industrial production of Polymyxin B, N-sulfomethyl derivative, sodium salt follows a similar synthetic route but on a larger scale. The process involves the fermentation of Bacillus polymyxa to produce polymyxin B, followed by chemical modification to introduce the sulfomethyl group. The final product is then purified and converted to its sodium salt form for enhanced stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Polymyxin B, N-sulfomethyl derivative, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the sulfomethyl group, potentially altering the compound’s activity.
Substitution: The sulfomethyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and reaction time to achieve the desired modifications .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Polymyxin B, N-sulfomethyl derivative, sodium salt. These derivatives can have different biological activities and properties .
Scientific Research Applications
Polymyxin B, N-sulfomethyl derivative, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemical modification of antibiotics and the effects of such modifications on their activity.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating multidrug-resistant bacterial infections and as a component of combination therapies.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics.
Mechanism of Action
Polymyxin B, N-sulfomethyl derivative, sodium salt exerts its effects by disrupting the outer cell membrane of Gram-negative bacteria. It binds to lipopolysaccharides and phospholipids in the bacterial cell membrane, causing increased permeability and cell death. The compound also neutralizes lipopolysaccharides, inhibiting bacterial respiration and leading to the bactericidal effect .
Comparison with Similar Compounds
Similar Compounds
Polymyxin E (Colistin): Another polymyxin antibiotic with similar activity against Gram-negative bacteria.
Polymyxin A: Less commonly used but has similar mechanisms of action.
Polymyxin D: Similar to polymyxin B but with different pharmacokinetic properties.
Uniqueness
Polymyxin B, N-sulfomethyl derivative, sodium salt is unique due to its enhanced solubility and stability compared to other polymyxins. The sulfomethyl modification allows for better formulation and delivery, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
1407-09-6 |
---|---|
Molecular Formula |
CuO3Si |
Molecular Weight |
0 |
Origin of Product |
United States |
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